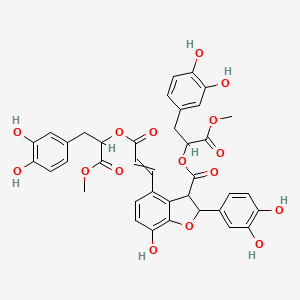

Dimethyl lithospermate B

説明

an extract of Danshen; has arrhythmogenesis suppressant activity

特性

CAS番号 |

875313-64-7 |

|---|---|

分子式 |

C38H34O16 |

分子量 |

746.7 g/mol |

IUPAC名 |

[(2R)-3-(3,4-dihydroxyphenyl)-1-methoxy-1-oxopropan-2-yl] (2S,3S)-2-(3,4-dihydroxyphenyl)-4-[(E)-3-[(2R)-3-(3,4-dihydroxyphenyl)-1-methoxy-1-oxopropan-2-yl]oxy-3-oxoprop-1-enyl]-7-hydroxy-2,3-dihydro-1-benzofuran-3-carboxylate |

InChI |

InChI=1S/C38H34O16/c1-50-36(47)29(15-18-3-8-22(39)26(43)13-18)52-31(46)12-7-20-5-11-25(42)35-32(20)33(34(54-35)21-6-10-24(41)28(45)17-21)38(49)53-30(37(48)51-2)16-19-4-9-23(40)27(44)14-19/h3-14,17,29-30,33-34,39-45H,15-16H2,1-2H3/b12-7+/t29-,30-,33+,34-/m1/s1 |

InChIキー |

DHYLGBJCEGEBGQ-QHIXFNMVSA-N |

製品の起源 |

United States |

Foundational & Exploratory

The Origin and Biological Activities of Dimethyl Lithospermate B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethyl lithospermate B (dmLSB) is a naturally derived small molecule that has garnered significant interest for its potential therapeutic applications, particularly in the realm of cardiovascular diseases. This technical guide provides an in-depth exploration of the origin of dmLSB, detailing its natural source, biosynthetic origins, and methods of isolation. Furthermore, this document elucidates the key biological activities of dmLSB, with a focus on its modulation of ion channels and intracellular signaling pathways. Experimental protocols for the isolation and functional analysis of dmLSB are provided, alongside a compilation of relevant quantitative data to support further research and development.

Introduction

This compound is a minor lipophilic component isolated from the dried root of Salvia miltiorrhiza Bunge (Lamiaceae), a plant widely used in traditional Chinese medicine and commonly known as Danshen. While the major water-soluble components of Danshen, such as salvianolic acid B and lithospermic acid B (LSB), have been extensively studied, dmLSB has emerged as a particularly potent bioactive compound. Its unique pharmacological profile, especially its effects on cardiac electrophysiology, distinguishes it from other constituents of Salvia miltiorrhiza. This guide aims to provide a comprehensive overview of the fundamental aspects of dmLSB for the scientific community.

Origin and Biosynthesis

Natural Source

The primary and exclusive natural source of this compound is the root of Salvia miltiorrhiza. It is considered a minor component of the root extract, present in smaller quantities compared to other phenolic acids like salvianolic acid B and lithospermic acid B.

Biosynthetic Pathway

The complete biosynthetic pathway of this compound has not been fully elucidated. However, it is understood to be derived from the general phenylpropanoid pathway, which is responsible for the synthesis of a wide array of phenolic compounds in plants. The biosynthesis of its precursor, lithospermic acid B, involves the condensation of two molecules of 3,4-dihydroxyphenyllactic acid (Danshensu) and two molecules of caffeic acid.

The final step in the formation of dmLSB is believed to be a methylation reaction of lithospermic acid B. While the specific enzymes responsible for this methylation in Salvia miltiorrhiza have not been definitively identified, it is a common biochemical transformation in plant secondary metabolism.

Isolation and Synthesis

Extraction and Isolation from Natural Source

This compound is typically isolated from the roots of Salvia miltiorrhiza through a multi-step extraction and chromatographic process. An activity-guided fractionation approach is often employed to isolate the most biologically active components.

Experimental Protocol: Isolation of dmLSB

-

Extraction: Dried and powdered roots of Salvia miltiorrhiza (e.g., 6 kg) are soaked in methanol at room temperature for an extended period (e.g., 7 days).

-

Concentration: The methanol extract is filtered and concentrated under reduced pressure to yield a syrupy residue.

-

Partitioning: The residue is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate (EtOAc), and n-butanol (BuOH).

-

Column Chromatography: The EtOAc fraction, which is typically the most active, is subjected to column chromatography on a stationary phase like octadecyl silica gel. Elution is performed with a gradient of methanol in water.

-

Further Purification: The most potent fractions are further purified using size-exclusion chromatography, such as a Sephadex LH-20 column, with an appropriate solvent system (e.g., 20% methanol in dichloromethane) to yield pure dmLSB and LSB.

Semi-Synthesis from Lithospermic Acid B

Due to its low abundance in the natural source, dmLSB can be conveniently synthesized from the more abundant LSB through a simple methylation reaction.

Experimental Protocol: Semi-synthesis of dmLSB

-

Reaction Setup: Lithospermic acid B is dissolved in methanol.

-

Catalyst Addition: A catalytic amount of an acid, such as p-toluenesulfonic acid, is added to the solution.

-

Reaction: The mixture is stirred at room temperature until the reaction is complete, which can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Purification: The resulting dmLSB is purified from the reaction mixture using standard chromatographic techniques.

Biological Activities and Signaling Pathways

This compound exhibits significant biological activities, primarily impacting the cardiovascular system. Its mechanism of action involves the modulation of ion channels and intracellular signaling cascades.

Modulation of Voltage-Gated Sodium Channels (VGSCs)

A key pharmacological effect of dmLSB is its action as a novel Na+ channel agonist in cardiomyocytes.[1][2] Unlike Na+ channel blockers, which are used as antiarrhythmic agents, dmLSB enhances the Na+ current.

-

Slowing of Inactivation: dmLSB selectively slows the inactivation kinetics of the fast Na+ current (INa) without inducing a persistent late Na+ current.[1][2]

-

Increased Action Potential Duration (APD): This slowing of Na+ channel inactivation leads to a significant prolongation of the action potential duration in ventricular myocytes.[1][2]

-

Anti-arrhythmic Potential: In the context of Brugada syndrome, a condition caused by a loss of Na+ channel function, dmLSB has been shown to be anti-arrhythmic.[3][4][5][6] It restores the epicardial action potential dome and abolishes phase 2 reentry, a key mechanism of arrhythmia in this syndrome.[3][4][5][6]

Cardioprotection and the p38 MAPK Signaling Pathway

The related compound, magnesium lithospermate B (MLB), a salt of lithospermic acid B, has demonstrated significant cardioprotective effects against ischemic injury. This protection is mediated through the inhibition of the p38 mitogen-activated protein kinase (MAPK) signaling pathway.

-

Inhibition of p38 Phosphorylation: MLB specifically inhibits the ischemia-induced phosphorylation of p38.

-

Disruption of TAB1-p38 Interaction: The mechanism of p38 inhibition involves the disruption of the interaction between p38 and TGFβ-activated protein kinase 1-binding protein 1 (TAB1), which is responsible for p38 autophosphorylation under ischemic conditions.

-

Anti-apoptotic Effect: By inhibiting the TAB1-p38 signaling axis, MLB reduces cardiomyocyte apoptosis.

Quantitative Data

The following tables summarize key quantitative data related to the biological activity of this compound and its related compounds.

Table 1: Electrophysiological Effects of dmLSB on Rat Ventricular Myocytes [1][2]

| Parameter | Control | 20 µM dmLSB |

| Action Potential Duration (APD90) | 58.8 ± 12.1 ms | 202.3 ± 9.5 ms |

| EC50 for slowing INa inactivation | - | 20 µM |

| Shift in Voltage Dependence of Activation | - | +5 mV |

Table 2: Anti-arrhythmic Effects of dmLSB in a Canine Model of Brugada Syndrome [3][4][6]

| Parameter | Before dmLSB | 10 µM dmLSB |

| Epicardial Dispersion of Repolarization (EDR) | 107.0 ± 54.8 ms | 12.4 ± 18.1 ms |

| Transmural Dispersion of Repolarization (TDR) | 82.2 ± 37.4 ms | 24.4 ± 26.7 ms |

| Incidence of Phase 2 Reentry-induced Arrhythmias | 9/9 preparations | 0/9 preparations |

Experimental Protocols for Functional Analysis

Electrophysiological Recording in Cardiomyocytes

Objective: To measure the effects of dmLSB on the action potential and ion currents of isolated cardiomyocytes.

Methodology:

-

Cell Isolation: Ventricular myocytes are enzymatically isolated from rat hearts.

-

Patch-Clamp Technique: The whole-cell patch-clamp technique is used to record action potentials (in current-clamp mode) and ion currents (in voltage-clamp mode).

-

Action Potential Measurement: Action potentials are evoked by current injection, and the action potential duration at 90% repolarization (APD90) is measured before and after the application of dmLSB.

-

Ion Current Measurement: Specific voltage protocols are applied to isolate and measure different ion currents, such as the fast Na+ current (INa), L-type Ca2+ current (ICa,L), and K+ currents. The effect of dmLSB on the kinetics (e.g., inactivation) and amplitude of these currents is determined.

In Vitro Model of Ischemic Injury

Objective: To assess the cardioprotective effects of dmLSB or related compounds against ischemia-induced cell death.

Methodology:

-

Cell Culture: A cardiomyocyte cell line (e.g., H9c2) is cultured under standard conditions.

-

Simulated Ischemia: To mimic ischemic conditions, cells are incubated in a hypoxia chamber with an ischemic buffer (low glucose, low oxygen).

-

Drug Treatment: Cells are pre-treated with various concentrations of the test compound before being subjected to simulated ischemia.

-

Cell Viability Assays: Cell viability is assessed using methods such as the MTS assay or by measuring the release of lactate dehydrogenase (LDH).

-

Apoptosis Assays: Apoptosis can be quantified using techniques like TUNEL staining or flow cytometry (FACS) analysis of annexin V/propidium iodide staining.

Western Blotting for Signaling Pathway Analysis

Objective: To determine the effect of the compound on the phosphorylation status of key signaling proteins.

Methodology:

-

Protein Extraction: Following treatment and/or simulated ischemia, cells are lysed to extract total protein.

-

SDS-PAGE and Western Blotting: Protein samples are separated by size using SDS-polyacrylamide gel electrophoresis and transferred to a membrane.

-

Immunodetection: The membrane is incubated with primary antibodies specific for the total and phosphorylated forms of the protein of interest (e.g., p38 MAPK).

-

Detection and Quantification: A secondary antibody conjugated to an enzyme (e.g., HRP) is used for detection, and the resulting signal is quantified to determine the level of protein phosphorylation.

Conclusion

This compound, a minor constituent of Salvia miltiorrhiza, has demonstrated potent and specific biological activities, particularly in the cardiovascular system. Its ability to modulate voltage-gated sodium channels presents a novel therapeutic strategy for conditions like Brugada syndrome. Furthermore, the cardioprotective effects exhibited by the related compound, magnesium lithospermate B, through the inhibition of the p38 MAPK pathway, highlight the therapeutic potential of this class of molecules in ischemic heart disease. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the pharmacological properties and clinical applications of this compound. Further research is warranted to fully elucidate its biosynthetic pathway and to explore its effects on a broader range of cellular signaling pathways.

References

- 1. mdpi.com [mdpi.com]

- 2. A novel Na+ channel agonist, this compound, slows Na+ current inactivation and increases action potential duration in isolated rat ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Biosynthetic regulatory network of flavonoid metabolites in stems and leaves of Salvia miltiorrhiza - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Metabolomic and transcriptomic analyses highlight metabolic regulatory networks of Salvia miltiorrhiza in response to replant disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound, an extract of Danshen, suppresses arrhythmogenesis associated with the Brugada syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

Dimethyl Lithospermate B: A Technical Guide to its Chemical Structure, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethyl lithospermate B (dmLSB), a dimethyl ester derivative of lithospermic acid B, is a naturally occurring compound isolated from the roots of Salvia miltiorrhiza (Danshen). This technical guide provides a comprehensive overview of the chemical structure, isolation, and biological activity of dmLSB. Notably, dmLSB has been identified as a selective Na+ channel agonist, exhibiting potential therapeutic applications in cardiovascular diseases such as Brugada syndrome. This document details the experimental protocols for its isolation and summarizes key quantitative data on its effects on sodium channel kinetics. Furthermore, it explores the potential signaling pathways modulated by its parent compound, lithospermic acid B, offering insights into its broader pharmacological context.

Chemical Structure

This compound is classified as a tannin, with the chemical formula C38H34O16 and a molecular weight of 746.67 g/mol [1]. Its structure is characterized by a complex polyphenolic framework derived from the esterification of lithospermic acid B with two methyl groups.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 875313-64-7 | [1] |

| Chemical Formula | C38H34O16 | [1] |

| Molecular Weight | 746.67 | [1] |

| Structure Type | Tannin | [1] |

| Solubility | Methanol, Ethyl Acetate, Chloroform, Dichloromethane, DMSO, Acetone | [1][2] |

| Storage | -20°C | [1] |

Synthesis and Isolation

While the total chemical synthesis of this compound is complex and not widely documented, it is efficiently isolated from the roots of Salvia miltiorrhiza. The following protocol is based on established activity-guided fractionation methods.

Experimental Protocol: Isolation from Salvia miltiorrhiza

This protocol describes the isolation of dmLSB from the dried roots of Salvia miltiorrhiza.

Materials:

-

Dried roots of Salvia miltiorrhiza

-

Methanol (MeOH)

-

n-hexane

-

Ethyl acetate (EtOAc)

-

Butanol (BuOH)

-

Water (H2O)

-

Rotary evaporator

-

Separatory funnel

-

Filtration apparatus

Procedure:

-

Extraction: Soak 6 kg of dried S. miltiorrhiza roots in methanol at room temperature for 7 days[3].

-

Concentration: Filter the extract and concentrate it under reduced pressure using a rotary evaporator to yield a dark, syrupy methanol extract (approximately 470 g)[3].

-

Solvent Partitioning:

-

Activity-Guided Fractionation: The ethyl acetate-soluble fraction has been identified as containing the most active component, dmLSB, which demonstrates an effect of increasing action potential duration in isolated rat ventricular myocytes[3]. Further purification of this fraction using techniques such as column chromatography is required to obtain pure dmLSB.

Biological Activity and Mechanism of Action

This compound is a selective agonist of voltage-gated sodium channels (Na+ channels)[2][4][5]. Its primary mechanism of action involves slowing the inactivation of the sodium current (INa), which leads to an increased inward current during the early phases of the action potential[4][5].

Electrophysiological Effects

In isolated rat ventricular myocytes, dmLSB has been shown to prolong the action potential duration (APD) without inducing early after-depolarizations (EADs), which are a potential cause of proarrhythmia seen with other Na+ channel agonists[6]. This effect is selective for Na+ currents, with no significant impact on K+ or Ca2+ currents[3][6].

Table 2: Quantitative Effects of this compound on Cardiac Myocytes

| Parameter | Condition | Value | Reference |

| Action Potential Duration (APD90) | Control | 58.8 ± 12.1 ms | [3][6] |

| 20 µM dmLSB | 202.3 ± 9.5 ms | [3][6] | |

| EC50 for slowing INa inactivation | N/A | 20 µM | [6] |

| Voltage dependence of activation | Shift with dmLSB | +5 mV | [6] |

| Voltage dependence of inactivation | Shift with dmLSB | No significant change | [6] |

Therapeutic Potential

The ability of dmLSB to restore the epicardial action potential dome and reduce transmural dispersion of repolarization has led to investigations into its use for Brugada syndrome, a genetic disorder that can cause life-threatening cardiac arrhythmias[7][8]. Studies have shown that dmLSB can suppress arrhythmogenesis in experimental models of Brugada syndrome[7][8].

Associated Signaling Pathways

While direct signaling pathway studies for this compound are limited, research on its parent compound, lithospermic acid B (LSB), and its magnesium salt (MLB) provides valuable insights into potential mechanisms.

TGF-β/Smad Signaling Pathway

Lithospermic acid has been shown to improve diabetic kidney fibrosis by regulating the Piezo1/TGF-β1/Smad signaling pathway[1]. The canonical TGF-β pathway involves the activation of Smad proteins, which then translocate to the nucleus to regulate gene expression, often leading to fibrosis. It is plausible that dmLSB may also interact with components of this pathway.

Other Potential Pathways

-

Nrf2-HO-1 and Sirt1 Anti-apoptotic Pathways: Lithospermic acid B has been found to protect pancreatic β-cells from apoptosis by activating these pathways[7].

-

sGC/cGMP/PKG Signaling: Magnesium lithospermate B has been shown to mediate vasodilation through this pathway in experimental vasospasm.

Further research is needed to elucidate the specific signaling pathways directly modulated by this compound.

Conclusion

This compound is a promising natural product with well-defined activity as a selective Na+ channel agonist. Its unique electrophysiological profile suggests significant therapeutic potential, particularly in the management of cardiac arrhythmias like Brugada syndrome. The detailed isolation protocol provided in this guide offers a practical approach for researchers to obtain this compound for further investigation. While its direct interactions with intracellular signaling pathways require more in-depth study, the known activities of its parent compounds suggest a complex pharmacology that warrants further exploration. This technical guide serves as a foundational resource for scientists and drug development professionals interested in the chemical and biological properties of this compound.

References

- 1. Lithospermic acid improves diabetic kidney fibrosis by regulating Piezo1/TGF-β1/Smad signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A novel Na+ channel agonist, this compound, slows Na+ current inactivation and increases action potential duration in isolated rat ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Magnesium Lithospermate B, an Active Extract of Salvia miltiorrhiza, Mediates sGC/cGMP/PKG Translocation in Experimental Vasospasm - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antioxidant potential of dimethyl lithospermate isolated from Salvia miltiorrhiza (red sage) against peroxynitrite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Lithospermic acid B protects β-cells from cytokine-induced apoptosis by alleviating apoptotic pathways and activating anti-apoptotic pathways of Nrf2-HO-1 and Sirt1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Demonstration of the myocardial salvage effect of lithospermic acid B isolated from the aqueous extract of Salvia miltiorrhiza - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Mechanism of Action of Dimethyl Lithospermate B as a Na+ Channel Agonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of Dimethyl lithospermate B (DMLB) as a novel sodium channel agonist. DMLB, a derivative of a natural compound isolated from the root of Salvia miltiorrhiza (Danshen), exhibits unique electrophysiological properties that distinguish it from other Na+ channel agonists, suggesting its potential as a therapeutic agent.

Core Mechanism of Action

This compound selectively targets voltage-gated Na+ channels (INa) in cardiac myocytes.[1][2][3] Its primary mechanism involves the slowing of the inactivation kinetics of the Na+ current.[1][2][3] This is achieved by increasing the proportion of the slowly inactivating component of the current without inducing a persistent late Na+ current.[1][3] This modulation of channel gating leads to a prolongation of the action potential duration (APD)[1][3].

A key characteristic of DMLB is that despite prolonging the APD, it does not provoke early after-depolarizations (EADs), a common proarrhythmic effect associated with other Na+ channel agonists.[1][3] This favorable safety profile makes DMLB a promising candidate for further investigation as a potential inotropic agent.[1][2][3] DMLB shows selectivity for Na+ channels, with no noticeable effects on K+ or Ca2+ currents in rat ventricular myocytes.[1][3]

While the precise binding site of DMLB on the sodium channel has not been fully elucidated, its lipophilic nature suggests it may permeate the cell membrane and interact with an intracellular portion of the channel protein.[1]

Quantitative Electrophysiological Data

The following table summarizes the key quantitative data on the effects of this compound on Na+ channels in isolated rat ventricular myocytes, as reported in the foundational study by Yoon et al. (2004).

| Parameter | Value | Cell Type | Notes | Reference |

| EC50 for increasing the slow component of INa | 20 µM | Isolated rat ventricular myocytes | Dose-dependent increase in the relative amplitude of the slow inactivating component compared to the peak fast INa. | [1][3] |

| Action Potential Duration (APD90) Prolongation | From 58.8 ± 12.1 ms to 202.3 ± 9.5 ms | Isolated rat ventricular myocytes | Measured at a concentration of 20 µM DMLB. | [1][3] |

| Voltage Dependence of Activation | Shifted by 5 mV in the depolarized direction | Isolated rat ventricular myocytes | --- | [1][3] |

| Voltage Dependence of Inactivation | No significant effect | Isolated rat ventricular myocytes | --- | [1][3] |

| Effect on K+ and Ca2+ Currents | No noticeable effect | Isolated rat ventricular myocytes | Demonstrates selectivity for Na+ channels. | [1][3] |

| Induction of Persistent INa | No persistent INa induced | Isolated rat ventricular myocytes | Contributes to the lack of early after-depolarizations. | [1][3] |

Signaling Pathway and Mechanism of Action

The following diagram illustrates the proposed signaling pathway and mechanism of action of this compound on the voltage-gated sodium channel.

Figure 1: Proposed mechanism of action of this compound (DMLB) on the voltage-gated sodium channel.

Experimental Protocols

The primary experimental technique used to elucidate the mechanism of action of DMLB is the patch-clamp technique in isolated rat ventricular myocytes.[1][3]

Isolation of Rat Ventricular Myocytes

-

Animal Model: Adult Sprague-Dawley rats.

-

Anesthesia: Intraperitoneal injection of pentobarbitone sodium.

-

Heart Extraction: The heart is rapidly excised and mounted on a Langendorff apparatus.

-

Perfusion: The heart is perfused with a modified Tyrode's solution to wash out the blood, followed by an enzyme solution (e.g., collagenase and hyaluronidase) to digest the cardiac tissue.

-

Cell Dissociation: The ventricles are minced and gently agitated to release individual myocytes.

-

Storage: The isolated myocytes are stored in a high-K+ solution before use.

Electrophysiological Recordings (Whole-Cell Patch-Clamp)

-

Setup: An inverted microscope equipped with a patch-clamp amplifier and data acquisition system.

-

Pipettes: Borosilicate glass pipettes are pulled to a resistance of 2-4 MΩ when filled with the internal solution.

-

Solutions:

-

External (Bath) Solution (in mM): Typically contains NaCl, KCl, CaCl2, MgCl2, HEPES, and glucose, with the pH adjusted to 7.4. Specific ion channel blockers (e.g., for K+ and Ca2+ channels) are added to isolate the Na+ current.

-

Internal (Pipette) Solution (in mM): Typically contains CsCl (to block K+ currents), NaCl, EGTA, HEPES, and Mg-ATP, with the pH adjusted to 7.2.

-

-

Seal Formation: A high-resistance seal (>1 GΩ) is formed between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: The cell membrane under the pipette is ruptured to allow electrical access to the cell interior.

-

Voltage-Clamp Protocols:

-

Current-Voltage (I-V) Relationship: Cells are held at a holding potential (e.g., -100 mV) and then depolarized to a series of test potentials to measure the peak Na+ current.

-

Steady-State Inactivation: A two-pulse protocol is used. A conditioning prepulse to various potentials is followed by a test pulse to a potential that elicits the maximal Na+ current.

-

Recovery from Inactivation: A two-pulse protocol where the time interval between two depolarizing pulses is varied.

-

-

Data Analysis: The recorded currents are analyzed to determine parameters such as current density, time constants of inactivation, and voltage dependence of activation and inactivation.

Experimental Workflow

The following diagram outlines the typical experimental workflow for investigating the effects of this compound using the patch-clamp technique.

Figure 2: Experimental workflow for the electrophysiological characterization of this compound.

Structure-Activity Relationship

The initial research highlights a critical aspect of the structure-activity relationship for this class of compounds. While this compound (DMLB) is a potent Na+ channel agonist, its parent compound, Lithospermate B (LSB), which is the major component of the Salvia miltiorrhiza extract, has negligible electrophysiological effects.[1][3] This indicates that the methylation of the carboxyl groups in LSB to form the dimethyl ester in DMLB is essential for its activity on cardiac Na+ channels.

Conclusion and Future Directions

This compound represents a novel class of Na+ channel agonists with a unique mechanism of action characterized by the slowing of Na+ current inactivation without inducing a persistent current. This leads to a prolongation of the action potential duration without the proarrhythmic risk of early after-depolarizations. The selectivity of DMLB for Na+ channels further enhances its therapeutic potential.

Future research should focus on:

-

Identifying the specific binding site of DMLB on the voltage-gated Na+ channel to better understand its mechanism of action and to facilitate the design of more potent and selective analogs.

-

Investigating the effects of DMLB on different isoforms of the Na+ channel to determine its tissue selectivity.

-

Conducting in vivo studies to evaluate the efficacy and safety of DMLB as a potential cardiotonic agent.

-

Exploring the structure-activity relationship of other lithospermate B derivatives to identify key structural features for Na+ channel modulation.

This technical guide provides a solid foundation for researchers and drug development professionals interested in the further exploration of this compound and related compounds as a new avenue for the development of novel cardiac therapies.

References

- 1. A novel Na+ channel agonist, this compound, slows Na+ current inactivation and increases action potential duration in isolated rat ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A novel Na+ channel agonist, this compound, slows Na+ current inactivation and increases action potential duration in isolated rat ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Sodium current in single rat heart muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biological Activity and Pharmacological Properties of Dimethyl Lithospermate B

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethyl lithospermate B (DMLB) is a dimethyl ester derivative of lithospermate B, a polyphenolic compound isolated from the root of Salvia miltiorrhiza (Danshen). While lithospermate B itself has been the subject of considerable research, DMLB has emerged as a distinct pharmacological entity with potent and selective biological activities. This technical guide provides a comprehensive overview of the known biological and pharmacological properties of DMLB, with a focus on its cardiac electrophysiological, anti-inflammatory, antioxidant, and neuroprotective effects. This document summarizes key quantitative data, details experimental methodologies from seminal studies, and visualizes the underlying molecular mechanisms to support further research and drug development efforts.

Core Pharmacological Activities

This compound has demonstrated significant activity in several key therapeutic areas, primarily investigated through in vitro and ex vivo studies. Its most well-characterized effect is on cardiac ion channels, with growing evidence for its role in modulating inflammatory and oxidative stress pathways.

Cardiac Electrophysiological Effects

DMLB has been identified as a novel sodium channel (Na+) agonist with potential applications in the management of cardiac arrhythmias.[1][2] Unlike its parent compound, lithospermate B, which shows negligible electrophysiological effects, DMLB selectively modulates the cardiac sodium current (INa).[1][3]

Mechanism of Action: DMLB's primary cardiac effect is the slowing of Na+ current inactivation. It achieves this by increasing the proportion of the slowly inactivating component of the current without inducing a persistent late Na+ current.[1][2] This modulation results in an increased inward sodium current during the early phases of the action potential.[2] Notably, DMLB does not significantly affect potassium (K+) or calcium (Ca2+) currents, highlighting its selectivity for Na+ channels.[1][3] The prolongation of the action potential duration (APD) by DMLB does not provoke early after-depolarizations (EADs), suggesting a favorable safety profile compared to other Na+ channel agonists that can be proarrhythmic.[1][2]

Pharmacological Effects:

-

Prolongation of Action Potential Duration (APD): In isolated rat ventricular myocytes, 20 µM DMLB significantly increased the APD90 (the time it takes for 90% repolarization) from 58.8 ± 12.1 ms to 202.3 ± 9.5 ms.[1][3]

-

Antiarrhythmic Potential in Brugada Syndrome: In canine arterially perfused right ventricular wedge preparations, a model for Brugada syndrome, 10 µmol/L DMLB restored the epicardial action potential dome, reduced epicardial and transmural dispersion of repolarization, and abolished phase 2 reentry-induced extrasystoles and ventricular tachyarrhythmias.[2]

Anti-inflammatory and Antioxidant Properties

While direct studies on the anti-inflammatory and antioxidant effects of DMLB are limited, extensive research on the closely related compound, Magnesium lithospermate B (MLB), provides strong evidence for the therapeutic potential of the lithospermate B scaffold in these areas. These effects are primarily mediated through the modulation of the NF-κB and Nrf2 signaling pathways.

Mechanism of Action:

-

NF-κB Pathway Inhibition: MLB has been shown to inhibit the activation of the NF-κB pathway. It prevents the degradation of IκBα, the inhibitory subunit of NF-κB, thereby blocking the nuclear translocation of the p65 and p50 subunits.[4] This inhibition leads to a downstream reduction in the expression of pro-inflammatory cytokines such as ICAM-1, VCAM-1, and TNF-α.[4]

-

Nrf2 Pathway Activation: MLB activates the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a master regulator of the antioxidant response.[4] Activation of Nrf2 leads to the increased expression of antioxidant enzymes like heme oxygenase-1 (HO-1).[4] The anti-inflammatory effects of MLB are, at least in part, mediated by this Nrf2 activation.[4]

Neuroprotective Effects

The neuroprotective potential of the lithospermate B backbone has been demonstrated in studies using MLB. These studies suggest a role in protecting against ischemia/reperfusion injury and neurodegeneration.

Mechanism of Action: In a rat model of cerebral ischemia/reperfusion injury, MLB was shown to exert neuroprotective effects likely through the activation of the Akt signaling pathway.[3] This was evidenced by the upregulation of phosphorylated Akt (p-Akt) in the ischemic hemisphere, an effect that was prevented by a PI3K inhibitor.[3]

Anticancer Potential

Recent preclinical evidence suggests that MLB possesses anticancer properties. In a 2024 study, MLB was found to inhibit the progression of colorectal cancer cells.[5]

Mechanism of Action: MLB was shown to inhibit the proliferation, migration, and invasion of HCT116 and SW480 colorectal cancer cells. This effect was mediated through the inhibition of the Janus kinase 2 (JAK2)-signal transducer and activator of transcription 3 (STAT3) signaling pathway.[5] In a xenograft model, administration of 50 mg/kg MLB inhibited tumor growth.[5]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound and its related compound, Magnesium lithospermate B.

Table 1: Cardiac Electrophysiological Effects of this compound (DMLB)

| Parameter | Value | Species/Model | Experimental Conditions | Reference |

| EC50 (Slow INa component) | 20 µM | Rat ventricular myocytes | Patch-clamp | [2] |

| APD90 Increase | From 58.8 ± 12.1 ms to 202.3 ± 9.5 ms | Rat ventricular myocytes | 20 µM DMLB | [1][3] |

| INa Activation Shift | 5 mV to the depolarized direction | Rat ventricular myocytes | Not specified | [2] |

| Antiarrhythmic Efficacy | Abolished ventricular tachycardia/fibrillation in 9 of 9 preparations | Canine right ventricular wedge (Brugada model) | 10 µmol/L DMLB | [2] |

Table 2: Anti-inflammatory Effects of Magnesium Lithospermate B (MLB)

| Effect | Concentration/Dose | Model | Key Findings | Reference |

| Inhibition of inflammatory cytokine expression (ICAM-1, VCAM-1, TNF-α) | 10-100 µM (dose-dependent) | LPS-stimulated HMEC-1 cells | Inhibition of IκBα degradation and p65 phosphorylation | [4] |

| Restoration of endothelial-dependent vasodilation | 25-100 mg/kg (dose-dependent) | LPS-treated SD rats | Attenuation of leukocyte adhesion and vascular leakage | [4] |

Table 3: Anticancer Effects of Magnesium Lithospermate B (MLB)

| Effect | Concentration/Dose | Model | Key Findings | Reference |

| Inhibition of tumor growth | 50 mg/kg | HCT116 xenograft model | Inhibition of the JAK2-STAT3 signaling pathway | [5] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for DMLB and MLB.

Cardiac Electrophysiology: Whole-Cell Patch-Clamp

-

Cell Preparation: Ventricular myocytes are isolated from the hearts of Sprague-Dawley rats.[1][3]

-

Recording: The conventional whole-cell patch-clamp technique is used to record membrane currents and action potentials.[1] Patch pipettes with a resistance of 1-2 MΩ are used.[3]

-

Solutions:

-

Bath Solution (Normal Tyrode's): Contains (in mM): 143 NaCl, 5.4 KCl, 0.33 NaH2PO4, 5 HEPES, 0.5 MgCl2, 1.8 CaCl2, 11 D-glucose, adjusted to pH 7.4 with NaOH.[1]

-

Pipette Solution (K+-rich): Contains (in mM): 140 K-aspartate, 10 KCl, 5 Mg-ATP, 10 HEPES, 5 EGTA, adjusted to pH 7.3 with KOH.[1]

-

Low Na+ Bath Solution (for INa recording): Contains (in mM): 10 NaCl, 130 CsCl, 0.33 NaH2PO4, 5 HEPES, 0.5 MgCl2, 1.8 CaCl2, 11 D-glucose, adjusted to pH 7.4 with CsOH.[1]

-

-

Data Acquisition: Signals are amplified, filtered (e.g., at 10 kHz), and digitized (e.g., at 20 kHz) for analysis.[3]

-

Action Potential Measurement: APs are evoked by injecting depolarizing current pulses (e.g., 50-70 pA for 5 ms) every 500 ms in current-clamp mode. APD90 is measured as the action potential duration at 90% repolarization.[1]

-

Sodium Current (INa) Measurement: To isolate INa, cells are held at a holding potential of -80 mV, and a prepulse to -120 mV for 500 ms is applied to ensure full recovery from inactivation before applying depolarizing test pulses.[1]

Anti-inflammatory Studies: Western Blot for NF-κB Pathway

-

Cell Culture and Treatment: Human Microvascular Endothelial Cells (HMEC-1) are pretreated with MLB (10-100 µM) for a specified time (e.g., 1 hour) before stimulation with lipopolysaccharide (LPS; 1 µg/mL).[4]

-

Protein Extraction: Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration is determined using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

-

Immunoblotting:

-

The membrane is blocked (e.g., with 5% non-fat milk in TBST) for 1 hour at room temperature.

-

The membrane is incubated with primary antibodies against target proteins (e.g., phospho-p65, total p65, IκBα) overnight at 4°C.

-

The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Antioxidant Studies: Nrf2 Activation

-

Cell Culture and Treatment: Cells (e.g., HMEC-1) are treated with various concentrations of MLB.[4]

-

Nuclear and Cytoplasmic Extraction: Nuclear and cytoplasmic protein fractions are separated using a commercial kit according to the manufacturer's instructions.

-

Western Blot Analysis: Western blotting is performed on both fractions to detect the levels of Nrf2. An increase in Nrf2 in the nuclear fraction indicates activation.

-

qRT-PCR for Downstream Targets:

-

Total RNA is extracted from cells using a suitable kit.

-

cDNA is synthesized from the RNA using reverse transcriptase.

-

Quantitative real-time PCR is performed using primers specific for Nrf2 target genes, such as heme oxygenase-1 (HO-1).

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the key signaling pathways and experimental workflows associated with this compound and its related compounds.

Pharmacokinetics and Toxicity

Currently, there is a significant lack of publicly available data on the pharmacokinetics (Absorption, Distribution, Metabolism, and Excretion - ADME) and in vivo toxicity of this compound. The available pharmacokinetic data for the related compound, Magnesium lithospermate B, in beagle dogs suggest rapid distribution and elimination.[6] However, the esterification in DMLB may significantly alter its pharmacokinetic profile, potentially improving its bioavailability. Further studies are imperative to characterize the ADME and toxicity profile of DMLB to support its development as a clinical candidate.

Conclusion and Future Directions

This compound is a promising pharmacological agent with well-defined, potent, and selective effects on cardiac sodium channels. Its demonstrated efficacy in a preclinical model of Brugada syndrome warrants further investigation for its antiarrhythmic potential. While direct evidence for its anti-inflammatory, antioxidant, and neuroprotective effects is still emerging, the extensive research on the closely related Magnesium lithospermate B provides a strong rationale for exploring DMLB in these therapeutic areas. The recent discovery of the anticancer activity of MLB opens up a new and exciting avenue for DMLB research.

Future research should focus on:

-

Conducting comprehensive in vitro and in vivo studies to specifically elucidate the anti-inflammatory, antioxidant, neuroprotective, and anticancer mechanisms of DMLB.

-

Determining the IC50 and EC50 values of DMLB for its various biological activities.

-

Performing detailed pharmacokinetic (ADME) and toxicological studies to assess the safety and bioavailability of DMLB.

-

Synthesizing and evaluating analogs of DMLB to optimize its pharmacological properties and develop structure-activity relationships.

This technical guide serves as a foundational resource for researchers and drug development professionals interested in the therapeutic potential of this compound. The compiled data and methodologies provide a solid framework for designing future studies to unlock the full clinical potential of this intriguing natural product derivative.

References

- 1. Impaired Inactivation of L-Type Ca2+ Current as a Potential Mechanism for Variable Arrhythmogenic Liability of HERG K+ Channel Blocking Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ahajournals.org [ahajournals.org]

- 3. A novel Na+ channel agonist, this compound, slows Na+ current inactivation and increases action potential duration in isolated rat ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Magnesium lithospermate B protects the endothelium from inflammation-induced dysfunction through activation of Nrf2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Pharmacokinetics of magnesium lithospermate B after intravenous administration in beagle dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

Comprehensive literature review on Dimethyl lithospermate B

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethyl lithospermate B (DMLB) is a naturally derived small molecule isolated from the traditional Chinese medicine Danshen (Salvia miltiorrhiza). It has garnered significant scientific interest for its specific action as a sodium channel agonist. This technical guide provides a comprehensive review of the current literature on DMLB, detailing its chemical properties, synthesis, biological activity, and mechanism of action. Particular focus is given to its potential therapeutic application in the management of Brugada syndrome, an inherited cardiac channelopathy. This document summarizes key quantitative data, provides detailed experimental protocols from seminal studies, and visualizes the known signaling pathways to serve as a resource for researchers in pharmacology and drug development.

Chemical and Physical Properties

This compound, also known as Lithospermic acid B dimethyl ester, is a derivative of lithospermic acid B.[1] It is classified as a tannin.[1] The fundamental chemical and physical properties of DMLB are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 875313-64-7 | [1][2] |

| Molecular Formula | C38H34O16 | [1][2] |

| Molecular Weight | 746.67 g/mol | [1][2] |

| Appearance | Powder | [2] |

| Solubility | Soluble in DMSO (10 mM), Methanol, Ethyl Acetate, Water. | [1][2] |

| Storage | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month. | [2] |

Synthesis

A direct, detailed synthesis protocol for this compound is not extensively described in the available literature. However, its synthesis can be inferred from the total synthesis of its precursor, (+)-Lithospermic Acid, followed by a standard esterification reaction.

Total Synthesis of (+)-Lithospermic Acid

The total synthesis of (+)-Lithospermic Acid has been reported through various strategies, often involving key steps like C-H activation and olefination to construct the complex dihydrobenzofuran core. A highly convergent synthesis involves the late-stage coupling of an olefin unit with the dihydrobenzofuran core.

Experimental Workflow: Synthesis of (+)-Lithospermic Acid

Caption: A generalized workflow for the total synthesis of (+)-Lithospermic Acid.

Esterification to this compound

Following the synthesis of (+)-Lithospermic Acid, the final step to obtain DMLB is a dimethyl esterification. A standard procedure for this would involve Fischer esterification.

Proposed Experimental Protocol: Fischer Esterification

-

Dissolve (+)-Lithospermic Acid in an excess of anhydrous methanol.

-

Add a catalytic amount of a strong acid, such as concentrated sulfuric acid.

-

Reflux the mixture for several hours to drive the reaction to completion.

-

After cooling, neutralize the excess acid with a weak base, such as sodium bicarbonate solution.

-

Extract the this compound into an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product using column chromatography on silica gel to yield pure this compound.

Biological Activity and Mechanism of Action

The primary and most well-characterized biological activity of this compound is its role as a selective voltage-gated sodium channel (Nav) agonist.[2][3]

Electrophysiological Effects on Sodium Channels

DMLB selectively targets Nav channels, specifically by slowing the inactivation kinetics of the sodium current (INa).[3] This is achieved by increasing the proportion of the slowly inactivating component of the current without inducing a persistent late sodium current.[3] This action leads to an increased inward sodium current during the early phases of the action potential.[3]

Signaling Pathway: DMLB Modulation of Nav Channel Gating

Caption: DMLB's effect on the gating states of voltage-gated sodium channels.

Effects on Cardiac Action Potential

In isolated rat ventricular myocytes, DMLB has been shown to significantly prolong the action potential duration (APD).[3] For instance, 20 µM of DMLB increased the APD90 from 58.8 ± 12.1 ms to 202.3 ± 9.5 ms.[3] Importantly, this prolongation of the APD did not lead to early after-depolarizations (EADs), a common pro-arrhythmic effect of other Na+ channel agonists.[3] DMLB showed no significant effects on potassium (K+) or calcium (Ca2+) currents.[3]

Therapeutic Potential in Brugada Syndrome

The unique electrophysiological profile of DMLB makes it a promising candidate for the treatment of Brugada syndrome. This inherited cardiac arrhythmia is characterized by a loss-of-function in the cardiac sodium channel, leading to an increased risk of ventricular fibrillation and sudden cardiac death.

In Vitro and Ex Vivo Studies

Studies using canine arterially perfused right ventricular wedge preparations, a model for Brugada syndrome, have demonstrated the anti-arrhythmic potential of DMLB.[4] In these models, where a Brugada syndrome phenotype was induced by drugs like terfenadine, verapamil, or pinacidil, DMLB was shown to be effective in suppressing arrhythmogenesis.[4]

| Parameter | Control | Brugada Model | DMLB (10 µmol/L) | Reference |

| Epicardial Dispersion of Repolarization (EDR) (ms) | 12.9 ± 9.6 | 107.0 ± 54.8 | 12.4 ± 18.1 | [4] |

| Transmural Dispersion of Repolarization (TDR) (ms) | 22.4 ± 8.1 | 82.2 ± 37.4 | 24.4 ± 26.7 | [4] |

| Phase 2 Reentry-induced Arrhythmias | Absent | Present in 9/9 preps | Abolished in 9/9 preps | [4] |

The addition of 10 µmol/L DMLB to the coronary perfusate restored the epicardial action potential dome, significantly reduced both epicardial and transmural dispersion of repolarization, and abolished phase 2 reentry-induced extrasystoles and ventricular tachycardia/fibrillation.[4]

Detailed Experimental Protocols

Patch-Clamp Electrophysiology in Isolated Rat Ventricular Myocytes

-

Cell Isolation: Single ventricular myocytes are isolated from adult rat hearts by enzymatic digestion using collagenase and protease.

-

Recording Configuration: Whole-cell patch-clamp technique is used to record ionic currents and action potentials.

-

Solutions:

-

External Solution (for AP recording): Contains (in mM): 135 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH adjusted to 7.4 with NaOH).

-

Pipette Solution (for AP recording): Contains (in mM): 140 KCl, 5 Mg-ATP, 10 HEPES (pH adjusted to 7.2 with KOH).

-

External Solution (for INa recording): Contains (in mM): 5 NaCl, 135 CsCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, 0.02 nifedipine (to block Ca2+ currents) (pH adjusted to 7.4 with CsOH).

-

Pipette Solution (for INa recording): Contains (in mM): 140 CsF, 5 Mg-ATP, 10 HEPES, 10 EGTA (pH adjusted to 7.2 with CsOH).

-

-

Data Acquisition: Currents and voltages are recorded using a patch-clamp amplifier and digitized. Data is analyzed using specialized software. Action potentials are elicited by current injection, and voltage-clamp protocols are used to study the properties of ionic currents.

Canine Arterially Perfused Right Ventricular Wedge Preparation

-

Preparation: A transmural wedge of tissue is dissected from the canine right ventricle and cannulated via a branch of the right coronary artery for perfusion with Tyrode's solution.

-

Recording: Transmembrane action potentials are recorded from epicardial and endocardial sites using floating microelectrodes. A transmural electrocardiogram (ECG) is also recorded.

-

Brugada Syndrome Model Induction: The Brugada syndrome phenotype is induced by perfusing the preparation with agents that either block INa and ICa (e.g., terfenadine, verapamil) or activate IK-ATP (e.g., pinacidil).

-

DMLB Application: After establishing the Brugada phenotype, this compound is added to the perfusate to assess its effects on the electrophysiological parameters and arrhythmias.

Experimental Workflow: Canine Ventricular Wedge Preparation

References

- 1. A novel Na+ channel agonist, this compound, slows Na+ current inactivation and increases action potential duration in isolated rat ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A novel Na+ channel agonist, this compound, slows Na+ current inactivation and increases action potential duration in isolated rat ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound, an extract of Danshen, suppresses arrhythmogenesis associated with the Brugada syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. snu.elsevierpure.com [snu.elsevierpure.com]

An In-depth Technical Guide to Dimethyl Lithospermate B in Traditional Medicine

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dimethyl lithospermate B (dmLSB), a derivative of a primary active compound found in Salvia miltiorrhiza (Danshen), represents a significant intersection of traditional medicine and modern pharmacology. Danshen, a staple in traditional Chinese medicine for centuries, has been historically used to treat a variety of cardiovascular and cerebrovascular conditions.[1][2] Scientific investigation into its active constituents has led to the isolation and characterization of dmLSB, revealing its potent and specific mechanism of action as a sodium channel agonist.[3][4] This technical guide provides a comprehensive overview of the discovery, history, pharmacological properties, and experimental methodologies related to dmLSB, with a focus on its potential therapeutic applications, particularly in the context of cardiac arrhythmias such as Brugada syndrome.

Discovery and History in Traditional Medicine

The use of Danshen (Salvia miltiorrhiza) is first recorded in Shennong's Herbal Classic of Materia Medica, dating back to the Qin and Han dynasties (221 BC to 220 AD), establishing its use for over two millennia.[2] Traditionally, it has been prescribed for promoting blood circulation and removing blood stasis.[2] The scientific exploration of Danshen's active components began in the 20th century, leading to the isolation of numerous compounds. While lithospermic acid B (LSB) was identified as a major water-soluble component, further activity-guided fractionation revealed that a minor component, this compound (dmLSB), possessed the most significant electrophysiological activity on cardiac myocytes.[3][4] This discovery was pivotal in elucidating the specific molecular mechanism behind some of Danshen's therapeutic effects on the cardiovascular system.

Quantitative Data

The following tables summarize the key quantitative findings from preclinical studies on this compound.

Table 1: Dose-Response and Efficacy of this compound

| Parameter | Value | Cell/Tissue Model | Condition | Reference |

| EC50 | 20 µM | Isolated rat ventricular myocytes | Slowing of INa inactivation | [3][4] |

| EC50 (fitted) | 21.1 µM | Isolated rat ventricular myocytes | Slowing of INa inactivation | [3] |

| Hill Coefficient | 1.02 | Isolated rat ventricular myocytes | Slowing of INa inactivation | [3] |

| Action Potential Duration (APD90) Increase | From 58.8 ± 12.1 ms to 202.3 ± 9.5 ms | Isolated rat ventricular myocytes | 20 µM dmLSB | [3][4] |

Table 2: Electrophysiological Effects of this compound in a Canine Model of Brugada Syndrome

| Parameter | Control | Brugada Syndrome Phenotype | + 10 µM dmLSB | Reference |

| Epicardial Dispersion of Repolarization (EDR) (ms) | 12.9 ± 9.6 | 107.0 ± 54.8 | 12.4 ± 18.1 | [1] |

| Transmural Dispersion of Repolarization (TDR) (ms) | 22.4 ± 8.1 | 82.2 ± 37.4 | 24.4 ± 26.7 | [1] |

| Incidence of Phase 2 Reentry-induced Arrhythmias | 0/9 | 9/9 | 0/9 | [1][5] |

Experimental Protocols

Extraction and Isolation of this compound from Salvia miltiorrhiza

This protocol is based on the methodology described by Yoon et al. (2004).[3]

-

Extraction:

-

Soak 6 kg of dried roots of Salvia miltiorrhiza in methanol (MeOH) for 7 days at room temperature.

-

Filter the extract and concentrate it under reduced pressure to yield a dark, syrupy MeOH extract (approximately 470 g).

-

-

Partitioning:

-

Suspend the MeOH extract in water (H2O).

-

Sequentially partition the suspension with n-hexane, ethyl acetate (EtOAc), and n-butanol (BuOH).

-

-

Column Chromatography:

-

Subject the EtOAc fraction to octadecyl silica gel column chromatography.

-

Elute in a stepwise gradient with 300 ml aliquots of MeOH in H2O (from 0% to 100% MeOH).

-

-

Purification:

-

The most potent fraction is further purified by Sephadex LH-20 column chromatography using 20% MeOH in dichloromethane (CH2Cl2) as the eluent.

-

This final step yields purified this compound.

-

Whole-Cell Patch-Clamp Analysis in Isolated Ventricular Myocytes

This is a generalized protocol for whole-cell patch-clamp recording to study the effects of dmLSB on sodium currents, based on standard techniques.[6][7]

-

Cell Preparation:

-

Isolate ventricular myocytes from rat hearts using established enzymatic digestion protocols.

-

Store the isolated cells in a potassium-based solution (KB solution) at 5°C.

-

-

Solutions:

-

External Solution (aCSF): Typically contains (in mM): 126 NaCl, 3 KCl, 2 MgSO4, 2 CaCl2, 1.25 NaH2PO4, 26.4 NaHCO3, and 10 glucose. Bubble with 95% O2 – 5% CO2.[7]

-

Internal (Pipette) Solution: Typically contains (in mM): 115 K-Gluconate, 4 NaCl, 0.3 GTP-NaCl, 2 ATP-Mg, and 40 HEPES. Adjust pH to 7.2 with KOH.[6]

-

-

Recording:

-

Use a patch-clamp amplifier and a micromanipulator to approach a single myocyte with a glass micropipette (1-2 MΩ resistance) filled with the internal solution.

-

Establish a gigaohm seal between the pipette tip and the cell membrane.

-

Rupture the membrane patch to achieve the whole-cell configuration.

-

In voltage-clamp mode, hold the cell at a potential of -90 mV.

-

Apply depolarizing voltage steps (e.g., to -10 mV) to elicit sodium currents (INa).

-

Perfuse the cell with the external solution containing various concentrations of dmLSB and record the changes in INa kinetics.

-

Canine Arterially Perfused Right Ventricular Wedge Preparation

This ex vivo model is used to study transmural electrophysiology and arrhythmogenesis, as described in studies on Brugada syndrome.[1][8]

-

Preparation:

-

Excise the heart from a canine and cannulate the appropriate coronary artery.

-

Perfuse with a cardioplegic solution (e.g., Tyrode's solution with 12 mmol/L KCl).

-

Dissect a wedge of the right ventricular free wall, ensuring it is perfused by the cannulated artery.

-

-

Perfusion and Recording:

-

Place the wedge in a tissue bath and perfuse arterially with Tyrode's solution at 35 ± 0.5°C. Maintain perfusion pressure between 40 and 50 mmHg.

-

Simultaneously record a transmural pseudo-ECG and transmembrane action potentials from epicardial and endocardial sites using floating microelectrodes.

-

-

Induction of Brugada Syndrome Phenotype and Drug Application:

-

Induce the Brugada syndrome phenotype by perfusing with agents that inhibit INa and ICa (e.g., terfenadine or verapamil) or activate IK-ATP (e.g., pinacidil).

-

Once the arrhythmic substrate is established, add dmLSB (e.g., 10 µmol/L) to the coronary perfusate and observe its effects on the ECG and action potentials.

-

Signaling Pathways and Mechanism of Action

The primary mechanism of action of this compound is its effect on the cardiac voltage-gated sodium channel, Nav1.5, which is encoded by the SCN5A gene.[9][10][11] Unlike sodium channel blockers, dmLSB acts as an agonist. Specifically, it slows the inactivation of the sodium current (INa) without significantly affecting the peak current or inducing a persistent late current.[3][4] This leads to an increased inward sodium current during the early phases of the cardiac action potential.

In the context of Brugada syndrome, a condition often caused by loss-of-function mutations in SCN5A, the reduced INa can lead to a prominent action potential notch in the right ventricular epicardium.[1] This creates a transmural voltage gradient that manifests as ST-segment elevation on the ECG and can lead to phase 2 reentry, a mechanism for ventricular tachycardia and fibrillation.[1] By slowing INa inactivation, dmLSB counteracts the effects of the reduced sodium channel function, restoring the epicardial action potential dome, reducing the transmural dispersion of repolarization, and thereby suppressing the arrhythmic substrate.[1][5]

References

- 1. This compound, an extract of Danshen, suppresses arrhythmogenesis associated with the Brugada syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Salvia miltiorrhiza: A Potential Red Light to the Development of Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A novel Na+ channel agonist, this compound, slows Na+ current inactivation and increases action potential duration in isolated rat ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A novel Na+ channel agonist, this compound, slows Na+ current inactivation and increases action potential duration in isolated rat ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound, an Extract of Danshen, Suppresses Arrhythmogenesis Associated With the Brugada Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 6. docs.axolbio.com [docs.axolbio.com]

- 7. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

- 8. Cisapride-induced transmural dispersion of repolarization and torsade de pointes in the canine left ventricular wedge preparation during epicardial stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The cardiac sodium channel gene SCN5A and its gene product NaV1.5: role in physiology and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 10. SCN5A channelopathies--an update on mutations and mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. SCN5A channelopathy: arrhythmia, cardiomyopathy, epilepsy and beyond - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Therapeutic Potential of Dimethyl Lithospermate B in Cardiology

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethyl lithospermate B (DMLB), a derivative of a major bioactive component isolated from Salvia miltiorrhiza (Danshen), has emerged as a promising therapeutic agent in the field of cardiology. This technical guide provides a comprehensive overview of the current understanding of DMLB and its related compound, Magnesium Lithospermate B (MLB), in the context of cardiovascular disease. We delve into its molecular mechanisms, summarize key preclinical findings, and provide detailed experimental protocols to facilitate further research. This document aims to serve as a foundational resource for scientists and drug development professionals interested in the therapeutic applications of DMLB in cardiology.

Introduction

Cardiovascular diseases remain a leading cause of morbidity and mortality worldwide. The quest for novel therapeutic strategies has led to the investigation of natural compounds and their derivatives. This compound (DMLB) and its salt form, Magnesium lithospermate B (MLB), have demonstrated significant cardioprotective effects in various preclinical models. Their multifaceted mechanisms of action, including ion channel modulation, antioxidant, anti-inflammatory, and anti-apoptotic properties, position them as compelling candidates for the treatment of a range of cardiac pathologies, from arrhythmias to myocardial infarction.

Molecular Mechanisms of Action

The cardioprotective effects of DMLB and MLB are attributed to their influence on several key signaling pathways and cellular processes.

Sodium Channel Agonism

DMLB is a potent agonist of the voltage-gated sodium channel (Nav1.5). Unlike other Na+ channel agonists that can be pro-arrhythmic, DMLB exhibits a unique profile. It slows the inactivation kinetics of the sodium current (INa) by increasing the proportion of the slowly inactivating component without inducing a persistent late current.[1][2] This action leads to a prolongation of the action potential duration (APD), which is beneficial in certain arrhythmic conditions like Brugada syndrome.[3][4][5]

Anti-apoptotic Signaling

MLB has been shown to exert potent anti-apoptotic effects in cardiomyocytes, primarily through the inhibition of the p38 MAPK signaling pathway. Specifically, MLB disrupts the interaction between TGFβ-activated protein kinase 1-binding protein 1 (TAB1) and p38, thereby preventing ischemia-induced p38 phosphorylation and subsequent apoptosis.[6][7] Additionally, MLB can promote cardiomyocyte survival through the activation of the Akt signaling pathway, leading to the upregulation of the anti-apoptotic protein Bcl-2 and downregulation of the pro-apoptotic protein Bax.[8]

Anti-inflammatory and Antioxidant Pathways

MLB demonstrates significant anti-inflammatory and antioxidant properties. It has been shown to ameliorate myocardial ischemia/reperfusion (I/R) injury by inhibiting the NF-κB signaling pathway, a key regulator of inflammation.[9] This leads to a reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[9] The antioxidant effects of MLB are attributed to its ability to increase the activity of endogenous antioxidant enzymes like superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx), while reducing the levels of reactive oxygen species (ROS) and malondialdehyde (MDA), a marker of lipid peroxidation.[10][11] Furthermore, MLB has been found to suppress the NOX/VPO1 pathway, which is involved in oxidative stress and right ventricle remodeling in pulmonary hypertension.[12]

Therapeutic Applications in Cardiology

Preclinical studies have highlighted the potential of DMLB and MLB in several cardiovascular conditions.

Brugada Syndrome

DMLB has shown remarkable efficacy in experimental models of Brugada syndrome. By slowing INa inactivation, DMLB helps to restore the epicardial action potential dome, reduce the dispersion of repolarization, and abolish phase 2 reentry-induced arrhythmias.[3][4][5]

Myocardial Ischemia/Reperfusion (I/R) Injury

MLB provides significant cardioprotection against I/R injury. In animal models, MLB treatment reduces infarct size, decreases the leakage of cardiac enzymes (CK-MB, cTnI, LDH), and improves cardiac function.[10][11] These benefits are linked to its anti-apoptotic, anti-inflammatory, and antioxidant activities.[9][10][11]

Myocardial Repair and Regeneration

MLB has been shown to enhance the therapeutic potential of human-induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) for myocardial repair. In a mouse model of myocardial infarction, co-administration of MLB with hiPSC-CMs resulted in reduced infarct size and improved engraftment of the transplanted cells.[13][14]

Right Ventricle Remodeling

In a rat model of pulmonary hypertension, MLB was found to ameliorate right ventricle remodeling by inhibiting the NOX/VPO1 pathway and reducing oxidative stress and cardiomyocyte hypertrophy.[12]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies on DMLB and MLB.

Table 1: Electrophysiological Effects of this compound (DMLB) in a Canine Brugada Syndrome Model

| Parameter | Control | Brugada Phenotype | DMLB (10 µmol/L) |

| Epicardial Dispersion of Repolarization (EDR, ms) | 12.9 ± 9.6 | 107.0 ± 54.8 | 12.4 ± 18.1 |

| Transmural Dispersion of Repolarization (TDR, ms) | 22.4 ± 8.1 | 82.2 ± 37.4 | 24.4 ± 26.7 |

| Phase 2 Reentry-induced Arrhythmias | 0/9 | 9/9 | 0/9 |

Data adapted from Circulation. 2006;113:1393-1400.[3][5]

Table 2: Cardioprotective Effects of Magnesium Lithospermate B (MLB) in a Rat Myocardial Ischemia/Reperfusion (I/R) Injury Model

| Parameter | Sham | I/R Model | MLB (10 mg/kg) |

| Infarct Size (% of Left Ventricle) | N/A | ~45% | Reduced by 23.6% |

| Serum CK-MB (ng/ml) | ~20 | ~80 | ~50 |

| Serum cTnI (ng/ml) | ~2 | ~10 | ~6 |

| Serum LDH (U/L) | ~200 | ~500 | ~300 |

Data adapted from Du et al., 2010 and Fan et al., 2024.[14][15]

Table 3: Antioxidant Effects of Magnesium Lithospermate B (MLB) in a Rat Myocardial Ischemia/Reperfusion (I/R) Injury Model

| Parameter | I/R Model | MLB-treated |

| Myocardial SOD Activity (U/mg protein) | Decreased | Significantly Increased |

| Myocardial CAT Activity (U/mg protein) | Decreased | Significantly Increased |

| Myocardial GPx Activity (U/mg protein) | Decreased | Significantly Increased |

| Myocardial MDA Content (nmol/mg protein) | Increased | Significantly Decreased |

Data adapted from a study on the antioxidant properties of MLB.[10]

Experimental Protocols

This section provides an overview of the key experimental methodologies used to evaluate the cardiotherapeutic potential of DMLB and MLB.

In Vivo Model: Rat Myocardial Ischemia/Reperfusion (I/R) Injury

-

Animal Preparation: Male Sprague-Dawley rats (250-300g) are anesthetized with an appropriate anesthetic (e.g., ketamine/xylazine cocktail).

-

Surgical Procedure: A left thoracotomy is performed to expose the heart. The left anterior descending (LAD) coronary artery is ligated with a suture.

-

Ischemia and Reperfusion: The LAD is occluded for a specified period (e.g., 30 minutes) to induce ischemia, followed by the removal of the ligature to allow for reperfusion (e.g., 3 hours).[1][6][8][16]

-

Drug Administration: MLB or vehicle is administered intravenously or intraperitoneally at a specified time before or during the I/R procedure.

-

Outcome Assessment:

-

Infarct Size Measurement: Hearts are excised, and the left ventricle is sliced and stained with 2,3,5-triphenyltetrazolium chloride (TTC). The unstained (infarcted) area is quantified using image analysis software.[5][9][17][18][19]

-

Cardiac Enzyme Measurement: Blood samples are collected to measure the serum levels of CK-MB, cTnI, and LDH using ELISA kits.[10][11]

-

In Vitro Model: Simulated Ischemia/Reperfusion (SI/R) in H9c2 Cardiomyoblasts

-

Cell Culture: H9c2 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.[2][3][4]

-

Simulated Ischemia: The culture medium is replaced with a glucose-free, serum-free medium, and the cells are placed in a hypoxic chamber (e.g., 95% N2, 5% CO2) for a defined period (e.g., 2-4 hours).[2][7][10]

-

Simulated Reperfusion: The ischemic medium is replaced with normal culture medium, and the cells are returned to a normoxic incubator for a specified duration (e.g., 24 hours).[3][4][10]

-

Drug Treatment: MLB or vehicle is added to the culture medium before, during, or after the SI/R protocol.

-

Endpoint Analysis:

Electrophysiology: Patch-Clamp Recording of Sodium Currents (INa)

-

Cell Preparation: Cardiomyocytes are isolated from adult rat ventricles.

-

Recording Setup: Whole-cell patch-clamp recordings are performed using a patch-clamp amplifier and data acquisition system.[24][25][26]

-

Solutions: The extracellular solution typically contains (in mM): NaCl, CsCl, CaCl2, MgCl2, HEPES, and glucose. The intracellular (pipette) solution contains (in mM): CsF, CsCl, EGTA, HEPES, and Na2ATP.

-

Voltage Protocol: To measure INa, cells are held at a holding potential of -120 mV and depolarized to various test potentials (e.g., from -80 to +40 mV).

-

Data Analysis: The peak INa amplitude and inactivation kinetics are analyzed before and after the application of DMLB.

Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathways

Caption: MLB inhibits ischemia-induced apoptosis by disrupting the TAB1-p38 interaction.

Caption: MLB exerts anti-inflammatory effects by inhibiting the NF-κB signaling pathway.

Experimental Workflows

Caption: Workflow for the in vivo evaluation of MLB in a rat model of myocardial I/R injury.

Caption: Workflow for the in vitro assessment of MLB's effects on simulated I/R in H9c2 cells.

Conclusion and Future Directions

This compound and its related compounds represent a promising new class of therapeutic agents for cardiovascular diseases. Their diverse mechanisms of action, targeting ion channels, apoptosis, inflammation, and oxidative stress, provide a strong rationale for their further development. Future research should focus on elucidating the precise molecular interactions of DMLB with the sodium channel, conducting more extensive preclinical studies in large animal models, and ultimately, translating these promising findings into clinical trials. The detailed methodologies and data presented in this guide are intended to serve as a valuable resource to accelerate research and development in this exciting area of cardiovascular pharmacology.

References

- 1. pubcompare.ai [pubcompare.ai]

- 2. Osmotin Protects H9c2 Cells from Simulated Ischemia-Reperfusion Injury through AdipoR1/PI3K/AKT Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Stem Cell Transplantation in an in vitro Simulated Ischemia/Reperfusion Model - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The optimal model of reperfusion injury in vitro using H9c2 transformed cardiac myoblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medschool.vcu.edu [medschool.vcu.edu]

- 6. Left Anterior Descending Coronary Artery Ligation for Ischemia-reperfusion Research: Model Improvement via Technical Modifications and Quality Control - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In Vitro H/R Experiments. [bio-protocol.org]

- 8. Optimal Duration of Coronary Ligation and Reperfusion for Reperfusion Injury Study in a Rat Model - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Measuring infarct size by the tetrazolium method [southalabama.edu]

- 10. researchgate.net [researchgate.net]

- 11. Antioxidant properties of magnesium lithospermate B contribute to the cardioprotection against myocardial ischemia/reperfusion injury in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Introduction to DOT Plot Analysis in Bioinformatics - Omics tutorials [omicstutorials.com]

- 13. Left Anterior Descending Coronary Artery Ligation for Ischemia-Reperfusion Research: Model Improvement via Technical Modifications and Quality Control [jove.com]

- 14. Magnesium lithospermate B enhances the potential of human-induced pluripotent stem cell-derived cardiomyocytes for myocardial repair - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Magnesium Lithospermate B Protects Cardiomyocytes from Ischemic Injury Via Inhibition of TAB1–p38 Apoptosis Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Effect of the Ligation and Reperfusion Timeframe on Maximal Ischemia-Reperfusion Injury in Diverse Rat Models - PMC [pmc.ncbi.nlm.nih.gov]

- 17. jnm.snmjournals.org [jnm.snmjournals.org]

- 18. Histological Quantification of Chronic Myocardial Infarct in Rats [jove.com]

- 19. researchgate.net [researchgate.net]

- 20. Guidelines for evaluating myocardial cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Cardiomyocyte apoptosis in heart development: methods and protocols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Cardiovascular molecular imaging of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Patch-Clamp Recording Protocol - Creative Bioarray [acroscell.creative-bioarray.com]

- 25. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

- 26. ahajournals.org [ahajournals.org]

Dimethyl Lithospermate B: A Technical Guide to its Modulation of Sodium Currents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl lithospermate B (dmLSB), a derivative of a major component of the root extract of Salvia miltiorrhiza (Danshen), has emerged as a novel agonist of voltage-gated sodium channels (Nav).[1][2] Unlike typical sodium channel blockers used as local anesthetics and antiarrhythmics, dmLSB enhances sodium influx by specifically modulating the channel's gating properties.[1][2] This technical guide provides an in-depth analysis of the mechanism of action of dmLSB on sodium currents, presenting key quantitative data, detailed experimental methodologies, and visual representations of its effects. This document is intended to serve as a comprehensive resource for researchers and professionals in pharmacology, electrophysiology, and drug development.

Mechanism of Action: A Selective Agonist of Sodium Channels

This compound acts as a selective agonist for voltage-gated sodium channels, with a pronounced effect on the inactivation kinetics of the sodium current (INa).[1][2] Electrophysiological studies have demonstrated that dmLSB does not significantly affect potassium (K+) or calcium (Ca2+) currents, highlighting its specificity for sodium channels.[1][2]

The primary mechanism of action of dmLSB is the slowing of INa inactivation. It achieves this by increasing the proportion of the slowly inactivating component of the sodium current without inducing a persistent current.[1][2] This modulation of inactivation leads to a prolongation of the action potential duration (APD), a key characteristic of its agonistic activity.[1][2] Notably, this APD prolongation by dmLSB has not been observed to induce early after-depolarizations (EADs), a common proarrhythmic side effect associated with other sodium channel agonists.[1][2]

Furthermore, dmLSB causes a slight depolarizing shift in the voltage dependence of sodium channel activation, while the voltage dependence of inactivation remains unaffected.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative effects of this compound on sodium currents as determined in studies on isolated rat ventricular myocytes.

Table 1: Effect of dmLSB on the Slowly Inactivating Component of INa

| Parameter | Value | Reference |

| EC50 for increasing the relative amplitude of the slow component | 20 µM | [1][2] |

Table 2: Electrophysiological Effects of dmLSB (20 µM) on Rat Ventricular Myocytes

| Parameter | Control | dmLSB (20 µM) | Reference |

| Action Potential Duration (APD90) | 58.8 ± 12.1 ms | 202.3 ± 9.5 ms | [1][2] |

| Voltage Dependence of Activation Shift | N/A | +5 mV (depolarized) | [1][2] |

| Voltage Dependence of Inactivation | Unaffected | Unaffected | [1][2] |

Experimental Protocols